4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Overview
Description
4-(2,4-Dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%). This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through flash chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and quinolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones and dihydroquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research has shown its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Arylquinolin-2(1H)-ones: These compounds share a similar quinolinone core but differ in the substituents attached to the aryl group.
Quinoxalin-2(1H)-ones: These compounds have a quinoxaline core and exhibit similar biological activities.
2,4-Disubstituted Quinolines: These compounds have substitutions at the 2 and 4 positions of the quinoline ring and are known for their diverse pharmacological properties.
Uniqueness
4-(2,4-Dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-14-8-10-16(19(11-14)25-2)18-12-20(23)22-21-15-6-4-3-5-13(15)7-9-17(18)21/h3-11,18H,12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMXAQWHQSVLEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388089 | |
Record name | ST50640939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64257-26-7 | |
Record name | ST50640939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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